molecular formula C6H3BrClN3 B566855 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine CAS No. 1246349-99-4

3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B566855
CAS No.: 1246349-99-4
M. Wt: 232.465
InChI Key: CTZAGTLJGOBGEJ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . These compounds can present two possible tautomeric forms: the 1H- and 2H-isomers .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines can present two isomeric structures . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .

Scientific Research Applications

  • Synthesis of Insecticides

    3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a derivative of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine, is an important intermediate in the synthesis of new insecticides like chlorantraniliprole (Niu Wen-bo, 2011).

  • Development of Kinase-Focused Libraries for Cancer Drug Targets

    The compound and its derivatives are explored for drug discovery, especially in creating libraries of compounds for screening against kinases and other cancer drug targets (L. Smyth et al., 2010).

  • Synthesis of Polyheterocyclic Ring Systems

    Derivatives of this compound are used as precursors for constructing new polyheterocyclic ring systems with potential applications in various fields including materials science and pharmaceuticals (E. Abdel‐Latif et al., 2019).

  • Analgesic and Anti-inflammatory Drug Synthesis

    Some derivatives of this compound have shown promising results in the synthesis of analgesic and anti-inflammatory drugs (Kantlam Chamakuri et al., 2016).

  • Synthesis of Novel Nucleosides

    The compound is used in the synthesis of various C-4 substituted pyrazolo[3,4-b]pyridine nucleosides, evaluated for biological activities against viruses and tumor cells (Y. Sanghvi et al., 1989).

  • Preparation of Antibacterial and Antioxidant Compounds

    Derivatives of this compound have been synthesized and evaluated as potential antibacterial and antioxidant agents (Hiren H. Variya et al., 2019).

  • Synthesis of Heterocycle-Fused Oxazepines

    This compound is also involved in the preparation of diverse heterocycle-fused 1,4-oxazepines, which are important in medicinal chemistry (A. Sapegin et al., 2015).

Properties

IUPAC Name

3-bromo-4-chloro-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-4-3(10-11-5)1-2-9-6(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZAGTLJGOBGEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C(NN=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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